

Comparative Guide: ^1H NMR Spectrum Analysis of 5-(dimethylamino)-2-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 5-(Dimethylamino)-2-hydroxybenzoic acid

Cat. No.: B8739343

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Executive Summary

Objective: This guide provides a technical comparison of the ^1H NMR spectral characteristics of **5-(dimethylamino)-2-hydroxybenzoic acid** (Target) against its primary structural analogs: 5-aminosalicylic acid (5-ASA/Mesalazine) and Salicylic Acid.

Significance: **5-(dimethylamino)-2-hydroxybenzoic acid** is a critical derivative often encountered as a synthesis intermediate or a methylated impurity in the production of Mesalazine. Distinguishing the N,N-dimethylated species from the primary amine (5-ASA) is a frequent challenge in Quality Control (QC) due to the structural similarity of the aromatic core.

Key Differentiator: The analysis hinges on the detection of the intense six-proton singlet (~2.8–3.0 ppm) corresponding to the dimethylamino group and the subtle shielding effects on the aromatic ring protons induced by the increased electron-donating capability of the tertiary amine compared to the primary amine.

Part 1: Structural Context & Theoretical Basis

To interpret the spectrum accurately, one must understand the electronic environment affecting the protons. The compound is a 1,2,5-trisubstituted benzene.

Substituent Effects (DMSO-d6 context)

- -COOH (C1): Strong electron-withdrawing group (EWG). Deshields ortho protons (H6).
- -OH (C2): Electron-donating group (EDG) via resonance. Shields ortho (H3) and para (H5 - occupied).
- -N(CH₃)₂ (C5): Strong EDG. The dimethylamino group is a stronger donor than the primary amine (-NH₂) in 5-ASA. It significantly shields the ortho positions (H4 and H6).

The Diagnostic "Fingerprint"

The transition from 5-ASA to the 5-dimethylamino derivative results in two major spectral changes:

- Appearance: A strong singlet integrating to 6H in the aliphatic region (alkyl-amine zone).
- Shift: An upfield shift (lower ppm) of the aromatic protons H4 and H6 due to the inductive (+I) effect of the methyl groups on the nitrogen.

Part 2: Experimental Protocol (Self-Validating)

Solvent Selection: These compounds are zwitterionic and possess poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ is the mandatory solvent for ensuring complete dissolution and stabilizing the exchangeable protons (COOH, OH) for observation.

Step-by-Step Preparation

- Massing: Weigh 10–15 mg of the solid sample.
 - Why: Higher concentrations can lead to aggregation/stacking effects in aromatic acids, causing peak broadening. 10 mg is optimal for high-field (400+ MHz) instruments.
- Solvation: Add 0.6 mL of DMSO-d₆ (99.8% D).

- Critical Step: If the sample is hazy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated proton exchange or degradation.
- Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.
- Acquisition Parameters:
 - Pulse Angle: 30°
 - Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the carboxylic acid proton).
 - Scans (NS): 16–32.

Part 3: Comparative Spectral Analysis

The following table contrasts the target compound with its closest analogs.

Table 1: Chemical Shift Comparison (in DMSO-d6)[1][2] [3][4]

Proton Assignment	5-(dimethylamino)-2-hydroxybenzoic acid (Target)	5-Aminosalicylic Acid (Mesalazine) [1]	Salicylic Acid (Parent) [2]	Multiplicity & Coupling (J)
-N(CH ₃) ₂	2.85 – 2.95 ppm	Absent	Absent	Singlet (6H)
H3 (Ortho to OH)	6.75 – 6.85 ppm	6.70 – 6.80 ppm	6.90 – 7.00 ppm	Doublet (J ≈ 8.8 Hz)
H4 (Ortho to N)	6.90 – 7.05 ppm	6.90 – 7.00 ppm	7.45 – 7.55 ppm	Doublet of Doublets (J ≈ 8.8, 2.9 Hz)
H6 (Ortho to COOH)	7.10 – 7.20 ppm	7.15 – 7.25 ppm	7.75 – 7.85 ppm	Doublet (J ≈ 2.9 Hz)
-OH / -COOH	10.0 – 14.0 ppm (Broad)	9.0 – 14.0 ppm (Broad)	~11.0 ppm	Broad Singlets (Exchangeable)

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Note: The exact shift of H3/H4/H6 varies slightly with concentration and pH, but the relative order (H3 < H4 < H6) remains constant.

Detailed Signal Interpretation

1. The Aliphatic Region (The Smoking Gun)

- Target: A sharp singlet at ~2.90 ppm. This integrates to 6 protons.
- Alternative (5-ASA): The region 2.0–4.0 ppm is clear (except for the solvent peak at 2.50 ppm and water at 3.33 ppm).
- Validation: If you see a peak here but it integrates to 3H, you likely have the mono-methylated impurity, not the dimethyl.

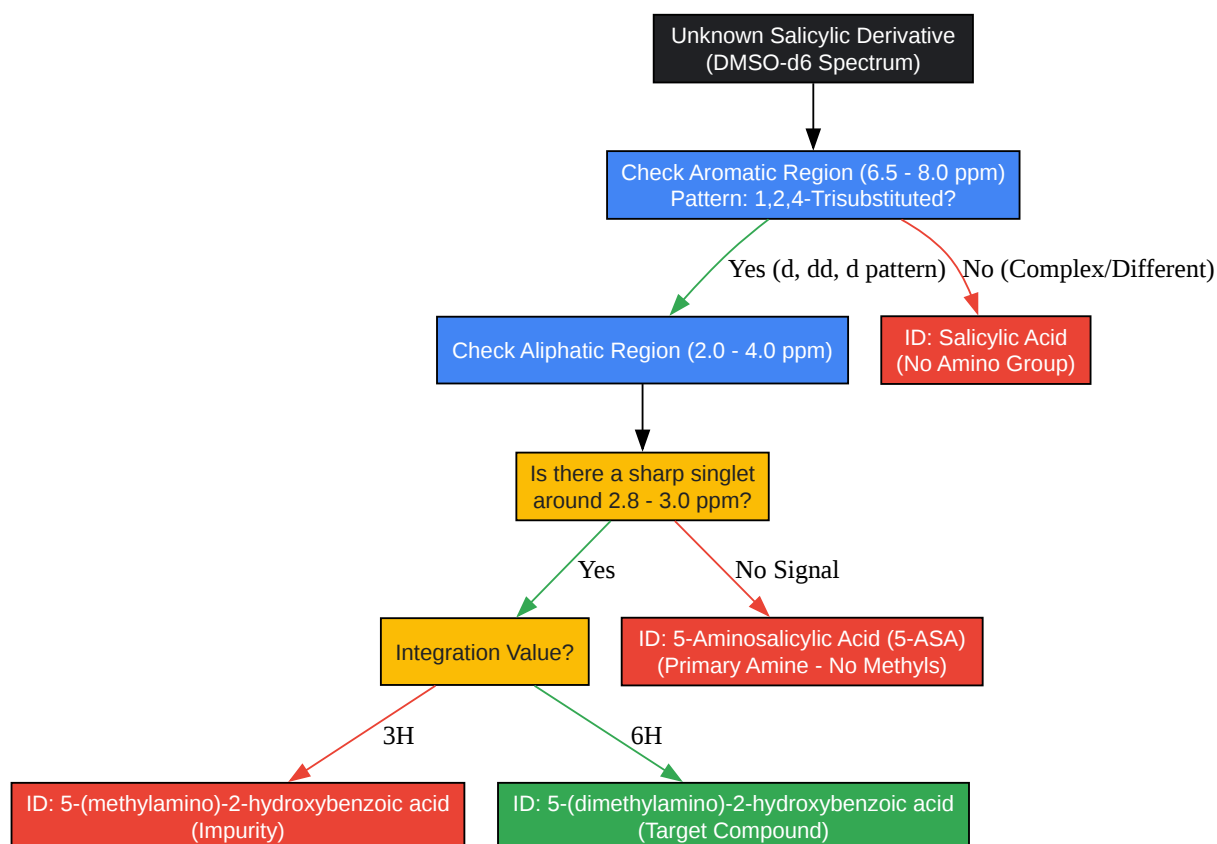
2. The Aromatic Region (Coupling Analysis)

The coupling pattern is characteristic of 1,2,4-trisubstitution (or 1,2,5 depending on numbering priority, but chemically: OH at 1, COOH at 2, N at 5).

- H3 (Doublet): This proton is shielded by the ortho-OH group. It appears most upfield in the aromatic region.
- H4 (Doublet of Doublets): This proton couples with H3 (ortho, $J \sim 9\text{Hz}$) and H6 (meta, $J \sim 3\text{Hz}$).
- H6 (Meta Doublet): This proton is deshielded by the adjacent carboxylic acid group but shielded by the para-amino group. In Salicylic acid (no amino group), this proton is much further downfield ($\sim 7.8\text{ ppm}$). The presence of the 5-amino/dimethylamino group pushes it upfield to $\sim 7.2\text{ ppm}$.

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision logic for identifying the compound based on spectral features.



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Caption: Logical flow for distinguishing **5-(dimethylamino)-2-hydroxybenzoic acid** from its non-methylated analogs using ^1H NMR markers.

Part 5: Quality Control & Impurity Profiling

When synthesizing this compound from 5-ASA via reductive amination (e.g., using formaldehyde/formic acid), the reaction may be incomplete.

Impurity Markers to Watch:

- Residual 5-ASA: Look for the absence of the N-Me singlet. The aromatic protons will be slightly downfield compared to the dimethyl product.
- Formaldehyde (Reagent): Sharp singlet at 9.8 ppm (if unwashed).
- Formic Acid (Reagent): Singlet at 8.14 ppm (in DMSO-d6).

Troubleshooting Broad Peaks

If the -OH or -COOH peaks (10–14 ppm) are extremely broad or invisible:

- Cause: Trace water in the DMSO-d6 is facilitating rapid proton exchange.
- Solution: Add a single molecular sieve bead to the NMR tube or use a "super-dry" ampoule of DMSO-d6. Note that for structural confirmation, seeing these labile protons is not strictly necessary if the aromatic and alkyl regions are distinct.

References

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Sources

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